molecular formula C13H17ClO3 B12664494 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate CAS No. 67829-78-1

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12664494
CAS No.: 67829-78-1
M. Wt: 256.72 g/mol
InChI Key: LWONKMHYBQQECY-UHFFFAOYSA-N
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Description

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound acts as an auxin mimic, disrupting the normal growth processes of plants. It binds to auxin receptors, leading to uncontrolled growth and eventually plant death . The pathways involved include the modulation of gene expression and interference with cellular processes essential for plant growth .

Comparison with Similar Compounds

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Conclusion

This compound is a versatile compound with significant applications in agriculture, pharmaceuticals, and scientific research. Its unique chemical structure and reactivity make it a valuable tool in various fields, contributing to advancements in both industrial and academic settings.

Properties

CAS No.

67829-78-1

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

butan-2-yl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C13H17ClO3/c1-4-10(3)17-13(15)8-16-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3

InChI Key

LWONKMHYBQQECY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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